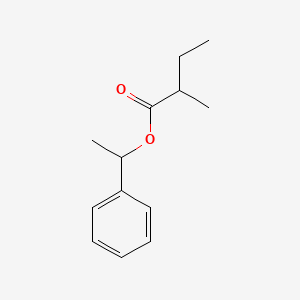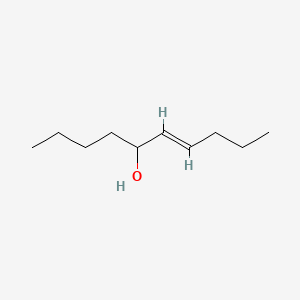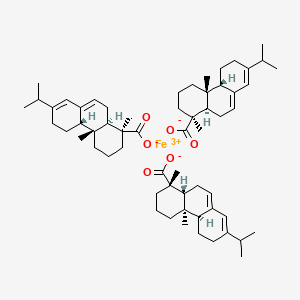
Iron abietate, technical
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron abietate, technical, is a compound derived from the reaction of iron with abietic acid, a naturally occurring resin acid found in rosin This compound is primarily used in industrial applications due to its unique chemical properties and reactivity
准备方法
Synthetic Routes and Reaction Conditions: Iron abietate can be synthesized through several methods. One common approach involves the direct reaction of iron salts with abietic acid in an appropriate solvent. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of iron abietate often involves large-scale reactions using iron salts and abietic acid. The process may include steps such as solvent extraction, purification, and crystallization to obtain the technical grade of the compound. The use of advanced equipment and techniques ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions: Iron abietate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of iron in the compound, which acts as a catalyst or reactant in different chemical processes.
Common Reagents and Conditions:
Oxidation: Iron abietate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired oxidation state.
Reduction: Reduction reactions involving iron abietate may use reducing agents like sodium borohydride or hydrazine. These reactions often require specific solvents and temperatures to proceed efficiently.
Substitution: Substitution reactions can occur when iron abietate reacts with other chemical species, leading to the formation of new compounds. Common reagents for these reactions include halogens and organic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron abietate may yield iron oxides, while reduction can produce iron nanoparticles or other reduced iron species.
科学研究应用
Iron abietate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, facilitating the formation of complex molecules.
Biology: Iron abietate’s role in biological systems is being explored, particularly in the context of its potential as a therapeutic agent or a tool for studying iron metabolism.
Medicine: Research is ongoing to investigate the potential medical applications of iron abietate, including its use in drug delivery systems and as a component of diagnostic tools.
Industry: In industrial applications, iron abietate is used in the production of coatings, adhesives, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of iron abietate involves its interaction with various molecular targets and pathways. As a catalyst, iron abietate facilitates chemical reactions by providing an active site for reactants to interact. This reduces the activation energy required for the reaction, leading to increased reaction rates. In biological systems, iron abietate may interact with proteins and enzymes involved in iron metabolism, influencing cellular processes and functions.
相似化合物的比较
Iron abietate can be compared with other iron-based compounds, such as:
Iron(II) acetate: Similar to iron abietate, iron(II) acetate is used as a catalyst in organic reactions. iron abietate’s unique structure and properties make it more suitable for specific applications.
Iron(III) acetate: This compound is also used in various chemical processes, but it differs from iron abietate in terms of its oxidation state and reactivity.
Iron oxides: While iron oxides are commonly used in industrial applications, iron abietate offers distinct advantages in terms of its solubility and catalytic properties.
属性
CAS 编号 |
74356-11-9 |
|---|---|
分子式 |
C60H87FeO6 |
分子量 |
960.2 g/mol |
IUPAC 名称 |
(1S,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate;iron(3+) |
InChI |
InChI=1S/3C20H30O2.Fe/c3*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h3*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;;+3/p-3/t3*16-,17-,19-,20+;/m111./s1 |
InChI 键 |
OFFKQZOHDWKCMB-KPFNJKCZSA-K |
手性 SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)[O-])C.CC(C)C1=CC2=CC[C@@H]3[C@@]([C@@H]2CC1)(CCC[C@]3(C)C(=O)[O-])C.[Fe+3] |
规范 SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C.[Fe+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


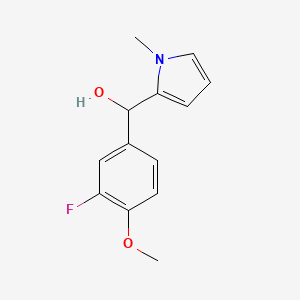
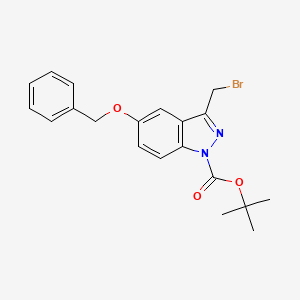
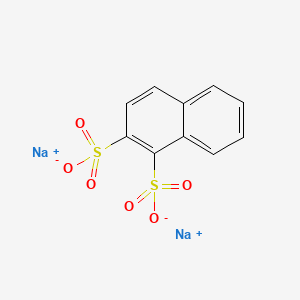

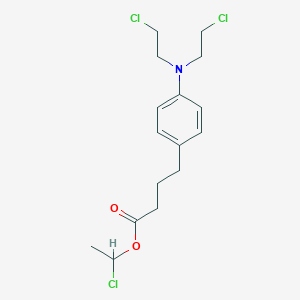
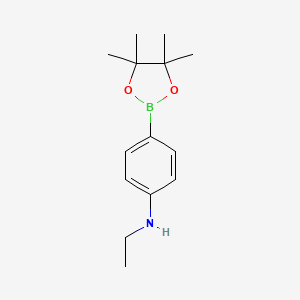
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indol-4-amine](/img/structure/B12641747.png)


![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
